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Compound of Interest

Compound Name: PF 04885614
Cat. No.: B1191901
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Target Class: Voltage-Gated Sodium Channel (NaV) Inhibitor Primary Target: NaV1.8
(SCN10A) Therapeutic Indication: Neuropathic and Inflammatory Pain

Executive Summary

PF-04885614 is a potent, state-dependent arylsulfonamide derivative designed to selectively
inhibit NaV1.8 currents in dorsal root ganglion (DRG) nociceptors. Unlike non-selective sodium
channel blockers (e.g., lidocaine, carbamazepine) that bind the inner pore of multiple NaV
subtypes, PF-04885614 achieves >70-fold selectivity by targeting the Voltage Sensor Domain
(VSD) of Domain IV. This interaction stabilizes the channel in its inactivated state, effectively
"silencing" the hyperexcitability of sensory neurons without impairing motor function
(NaV1.1/1.6) or cardiac rhythm (NaV1.5).

Molecular Mechanism of Action
The Target: NaVv1.8

NaV1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel exclusively expressed in peripheral
nociceptors. It exhibits unique biophysical properties:
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Depolarized Activation Threshold: Activates at more positive potentials (~ -10 mV) compared
to TTX-sensitive channels.

Slow Inactivation: Remains open longer, contributing to the majority of the current during the
upstroke of action potentials in nociceptors.

Rapid Recovery: Recovers quickly from inactivation, enabling high-frequency repetitive firing
during sustained pain states.

Binding Kinetics & Allosteric Modulation
PF-04885614 functions as a gating modifier rather than a simple pore occluder.

Binding Site: The molecule binds to the extracellular cleft of the Voltage Sensor Domain in
Domain IV (VSD-1V).

State Dependence: It exhibits high affinity for the inactivated state of the channel.

Mechanism: Upon binding, PF-04885614 traps the VSD-IV in its outward (depolarized)
conformation while the pore remains closed. This prevents the channel from recovering to
the resting state, thereby accumulating channels in a non-conducting, inactivated pool during
high-frequency firing (use-dependent block).

Selectivity Profile

The selectivity arises from the low sequence homology of the VSD-IV region across NaV
subtypes, in contrast to the highly conserved pore region.
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Target IC50 (nM) Selectivity Ratio Physiological Role
hNaVv1.8 53 1x Nociception (DRG)
Nociception
hNav1.7 7,000 ~130x
(Threshold)
Cardiac Action
hNaVv1.5 27,000 ~500x _
Potential
hNaVv1.1 11,000 ~200x CNS Excitability
Motor Neurons /
hNaV1.6 4,200 ~80x

Nodes of Ranvier

Data compiled from Pfizer preclinical disclosures and Tocris Bioscience assays.

Visualization of Sighaling & Mechanism[1]
Diagram 1: Mechanism of Action (Gating Modulation)

This diagram illustrates how PF-04885614 shifts the equilibrium of NaV1.8 channels toward the
inactivated state, blocking pain signal propagation.
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Caption: PF-04885614 acts as a molecular trap, sequestering NaV1.8 channels in the
inactivated state.

Experimental Characterization Protocols
In Vitro: Whole-Cell Voltage Clamp Assay
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Objective: Determine the IC50 and state-dependence of PF-04885614 on hNaV1.8 expressed
in HEK293 cells.

Reagents:

o External Solution: 140 mM NacCl, 3 mM KCI, 1 mM MgCI2, 1 mM CaCl2, 10 mM HEPES (pH
7.4).

¢ Internal Solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).
e Compound: PF-04885614 dissolved in DMSO (Final DMSO < 0.1%).

Protocol Steps:

o Cell Preparation: Use HEK293 cells stably expressing hNaV1.8.

e Giga-seal Formation: Establish a GQ seal and break into whole-cell configuration.
Compensate for series resistance (>80%).

¢ \oltage Protocol (State-Dependent):
o Holding Potential: -120 mV (ensures all channels are resting).
o Conditioning Pulse: Depolarize to -40 mV for 500ms (induces ~50% inactivation).
o Test Pulse: Depolarize to +20 mV for 50ms (measures available current).

» Application: Perfusion of vehicle followed by increasing concentrations of PF-04885614 (1
nM — 10 uM).

e Analysis: Plot fractional current inhibition vs. log[concentration]. Fit to the Hill equation to
derive 1C50.

In Vivo: Spinal Nerve Ligation (SNL) Model

Objective: Assess analgesic efficacy in a neuropathic pain model.

Protocol Steps:
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e Surgery: Anesthetize Sprague-Dawley rats. Expose the L5 spinal nerve and tightly ligate it
with 6-0 silk suture (induces neuropathy).

e Recovery: Allow 7-14 days for mechanical allodynia to develop.

o Baseline Testing: Measure paw withdrawal threshold (PWT) using von Frey filaments.
e Dosing: Administer PF-04885614 orally (3, 10, 30 mg/kg) or vehicle.

o Efficacy Readout: Measure PWT at 1, 3, and 6 hours post-dose.

o Success Criteria: Significant increase in PWT (reversal of allodynia) compared to vehicle,
approaching the contralateral (uninjured) paw baseline.

Pharmacokinetics & Safety
« Bioavailability: High oral bioavailability (>60% in rodents).

» Half-life: Moderate, supporting once or twice-daily dosing in preclinical models.

o Safety Liability: The primary off-target risk is hERG inhibition. PF-04885614 shows a hERG
IC50 < 2 uM, which necessitates careful therapeutic window calculation to avoid QT
prolongation risks in clinical translation.

Diagram 2: Experimental Workflow
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Caption: Integrated workflow for validating NaV1.8 inhibition from patch-clamp to behavioral
analgesia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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